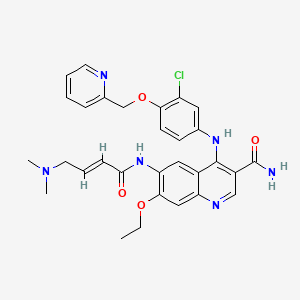
Neratinib Impurity XA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neratinib Impurity XA is a chemical compound associated with the synthesis and degradation of Neratinib, a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. This impurity is often studied to understand the stability, efficacy, and safety of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neratinib Impurity XA involves several steps, including the use of various reagents and catalysts. One common method involves the Wittig–Horner reaction, which is a classic method to obtain alkenes by reacting phosphonates with carbonyl compounds . This reaction is used to synthesize the side chains of Neratinib, which can lead to the formation of impurities like this compound.
Industrial Production Methods
Industrial production of Neratinib and its impurities involves high-performance liquid chromatography (HPLC) to separate and identify related substances. The process includes maintaining specific conditions such as temperature, pH, and the use of solvents like acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Neratinib Impurity XA can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Applications De Recherche Scientifique
Neratinib Impurity XA is extensively studied in scientific research for various applications:
Chemistry: Used to understand the stability and degradation pathways of Neratinib.
Biology: Studied for its effects on cellular processes and potential biological activity.
Medicine: Investigated for its role in the safety and efficacy of Neratinib as a pharmaceutical product.
Industry: Used in quality control and regulatory compliance to ensure the purity of Neratinib
Mécanisme D'action
Neratinib Impurity XA, like Neratinib, may interact with tyrosine kinases, although its specific mechanism of action is less well-defined. Neratinib itself binds to and irreversibly inhibits epidermal growth factor receptor (EGFR), HER2, and HER4, preventing autophosphorylation of tyrosine residues and reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2.
Erlotinib: Primarily targets EGFR and is used in the treatment of non-small cell lung cancer.
Uniqueness
Neratinib Impurity XA is unique in its specific formation during the synthesis and degradation of Neratinib. Its study helps in understanding the stability and safety profile of Neratinib, making it crucial for pharmaceutical development and quality control .
Propriétés
Numéro CAS |
1376619-98-5 |
|---|---|
Formule moléculaire |
C30H31ClN6O4 |
Poids moléculaire |
575.1 g/mol |
Nom IUPAC |
4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-7-ethoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C30H31ClN6O4/c1-4-40-27-16-24-21(15-25(27)36-28(38)9-7-13-37(2)3)29(22(17-34-24)30(32)39)35-19-10-11-26(23(31)14-19)41-18-20-8-5-6-12-33-20/h5-12,14-17H,4,13,18H2,1-3H3,(H2,32,39)(H,34,35)(H,36,38)/b9-7+ |
Clé InChI |
DOKHWOSCUNXBRY-VQHVLOKHSA-N |
SMILES isomérique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)/C=C/CN(C)C |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C(=O)N)NC(=O)C=CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
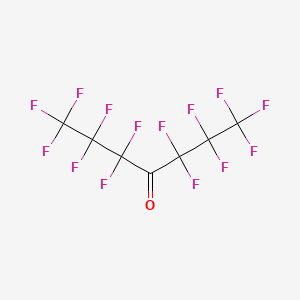

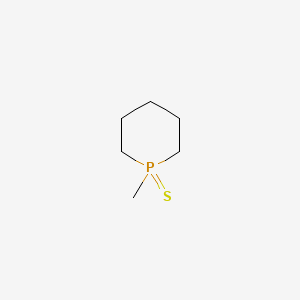
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
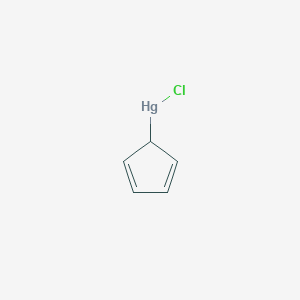
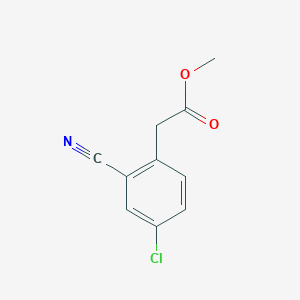
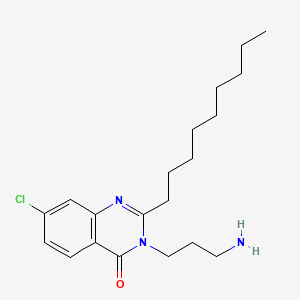
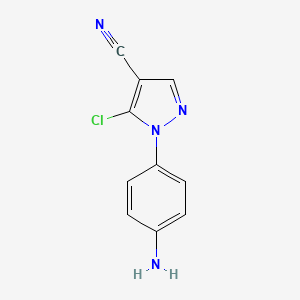
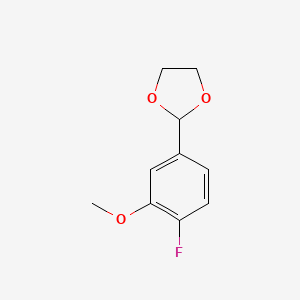
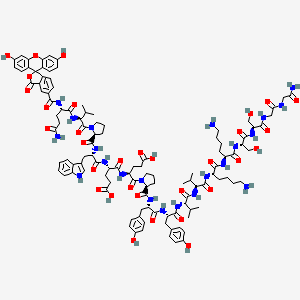
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
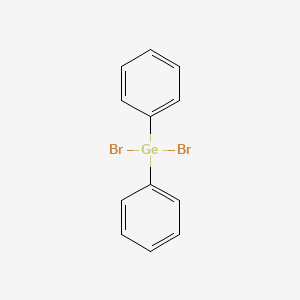
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
